BMS-1166 盐酸盐

描述

BMS-1166 Hydrochloride is a potent PD-1/PD-L1 interaction inhibitor . It binds to human PD-L1 and blocks its interaction with PD-1 . BMS-1166 alleviates the inhibitory effect of the soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes .

Molecular Structure Analysis

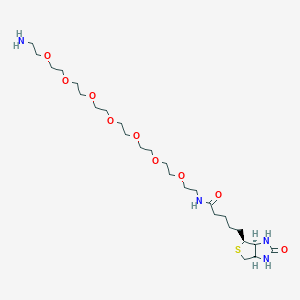

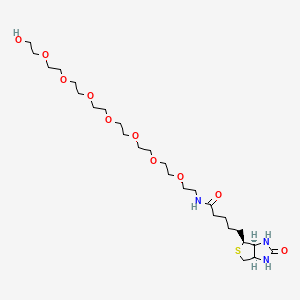

The chemical formula of BMS-1166 Hydrochloride is C36H34Cl2N2O7 . Its molecular weight is 677.570 . The elemental analysis shows that it contains Carbon (63.82%), Hydrogen (5.06%), Chlorine (10.46%), Nitrogen (4.13%), and Oxygen (16.53%) .科学研究应用

癌症研究

BMS-1166 盐酸盐已被广泛用于癌症研究,特别是在研究 PD-1/PD-L1 通路方面,该通路是癌症免疫治疗中的关键免疫检查点 {svg_1} {svg_2}. 通过抑制这种相互作用,BMS-1166 盐酸盐可能增强机体对癌细胞的免疫反应 {svg_3} {svg_4}.

免疫学和炎症

PD-1/PD-L1 通路在调节免疫系统对炎症的反应中起着重要作用 {svg_5}. 因此,BMS-1166 盐酸盐可用于研究各种炎症性疾病和状况的研究。

适应性免疫

BMS-1166 盐酸盐抑制 PD-1/PD-L1 相互作用的能力也使其成为研究适应性免疫的宝贵工具 {svg_6}. 这可能包括研究免疫系统如何随时间对特定病原体或疾病做出反应。

细胞信号传导

PD-1 和 PD-L1 之间的相互作用是免疫系统内细胞信号传导过程的关键部分 {svg_7}. 因此,BMS-1166 盐酸盐可用于专注于了解这些复杂信号通路的科研。

药物开发

鉴于其在重要生物通路中的作用,BMS-1166 盐酸盐可用于开发新药,特别是针对免疫系统或癌症的药物 {svg_8} {svg_9}.

生物化学研究

鉴于其在蛋白质-蛋白质相互作用中的作用,BMS-1166 盐酸盐也可能更广泛地用于生物化学研究 {svg_10}. 这可能包括对蛋白质结构和功能、酶学等的研究所。

作用机制

Target of Action

BMS-1166 Hydrochloride primarily targets the programmed cell death protein 1 (PD-1) and its ligand programmed death-ligand 1 (PD-L1) . These proteins play a crucial role in the immune checkpoint pathway, which regulates immune responses and prevents autoimmunity. By inhibiting the PD-1/PD-L1 interaction, BMS-1166 Hydrochloride aims to enhance the immune system’s ability to attack cancer cells .

Mode of Action

BMS-1166 Hydrochloride induces the dimerization of PD-L1 , effectively blocking its interaction with PD-1. This inhibition prevents PD-L1 from delivering inhibitory signals to T cells, thereby reversing the immune suppression typically exerted by tumors. As a result, T cells can remain active and continue to target and destroy cancer cells .

Biochemical Pathways

The inhibition of the PD-1/PD-L1 interaction by BMS-1166 Hydrochloride affects several downstream pathways:

- Tumor microenvironment modulation : The reactivation of T cells can alter the tumor microenvironment, making it less conducive for cancer cell survival .

Pharmacokinetics

The pharmacokinetics of BMS-1166 Hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy:

- Excretion : It is excreted through renal and hepatic pathways, ensuring that it does not accumulate to toxic levels .

Result of Action

The molecular and cellular effects of BMS-1166 Hydrochloride include:

- Improved patient outcomes : Clinical studies have shown that patients treated with PD-1/PD-L1 inhibitors, including BMS-1166 Hydrochloride, often experience better survival rates and reduced tumor burden .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BMS-1166 Hydrochloride:

安全和危害

生化分析

Biochemical Properties

BMS-1166 Hydrochloride functions as an effective PD-1/PD-L1 immune checkpoint inhibitor. It induces the dimerization of PD-L1 and blocks its interaction with PD-1, with an IC50 value of 1.4 nM . This inhibition antagonizes the suppressive effect of the PD-1/PD-L1 checkpoint on T cell activation, thereby enhancing T cell responses. The compound interacts with PD-L1, leading to its dimerization and subsequent blockade of PD-1 binding. This interaction is crucial for the compound’s ability to modulate immune responses and promote anti-tumor activity.

Cellular Effects

BMS-1166 Hydrochloride has profound effects on various types of cells and cellular processes. By inhibiting the PD-1/PD-L1 interaction, it enhances T cell activation and proliferation. This leads to increased cytokine production and a more robust immune response against tumor cells . Additionally, BMS-1166 Hydrochloride influences cell signaling pathways, gene expression, and cellular metabolism. It alleviates the inhibitory effect of PD-L1 on T cell receptor-mediated activation of T lymphocytes, thereby promoting an anti-tumor immune response .

Molecular Mechanism

The molecular mechanism of BMS-1166 Hydrochloride involves its binding to PD-L1, inducing its dimerization and blocking its interaction with PD-1 . This blockade prevents the inhibitory signaling mediated by the PD-1/PD-L1 interaction, thereby enhancing T cell activation. The compound’s binding interactions with PD-L1 are stabilized by non-polar interactions and water bridges, which contribute to its high potency and specificity . This mechanism of action is crucial for its ability to modulate immune responses and promote anti-tumor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BMS-1166 Hydrochloride have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In solution, it remains stable for up to six months at -80°C and one month at -20°C . Long-term studies have shown that BMS-1166 Hydrochloride maintains its inhibitory effects on the PD-1/PD-L1 interaction and T cell activation over extended periods, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of BMS-1166 Hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of the PD-1/PD-L1 interaction and enhancement of T cell activation . At higher doses, BMS-1166 Hydrochloride has been observed to induce more robust anti-tumor immune responses, while lower doses may result in partial inhibition of the PD-1/PD-L1 interaction . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for the compound .

Metabolic Pathways

BMS-1166 Hydrochloride is involved in various metabolic pathways, including its interaction with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism may influence its efficacy and duration of action, as well as its potential interactions with other metabolic processes. Understanding these pathways is crucial for optimizing the therapeutic use of BMS-1166 Hydrochloride and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, BMS-1166 Hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its therapeutic efficacy. The compound’s distribution within the body can affect its ability to reach target sites and exert its inhibitory effects on the PD-1/PD-L1 interaction .

Subcellular Localization

BMS-1166 Hydrochloride exhibits specific subcellular localization, which is essential for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to modulate immune responses and promote anti-tumor activity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of BMS-1166 Hydrochloride involves the reaction of two key starting materials, 2,3-dichlorophenylacetic acid and 2-amino-5-methylbenzenesulfonamide, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,3-dichlorophenylacetic acid", "2-amino-5-methylbenzenesulfonamide", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "1. 2,3-dichlorophenylacetic acid is reacted with thionyl chloride to form 2,3-dichlorophenylacetyl chloride.", "2. The resulting product is then reacted with 2-amino-5-methylbenzenesulfonamide in the presence of sodium hydroxide to form the intermediate product.", "3. The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of the intermediate product.", "4. Sodium nitrite is added to the hydrochloride salt of the intermediate product to form the diazonium salt.", "5. The diazonium salt is then reacted with sodium azide to form the azide intermediate.", "6. The azide intermediate is reduced with sodium borohydride to form the amine intermediate.", "7. The amine intermediate is then acetylated with acetic anhydride in the presence of acetic acid to form the final product, BMS-1166 Hydrochloride.", "8. The final product is purified by recrystallization from ethanol." ] } | |

CAS 编号 |

2113650-05-6 |

分子式 |

C36H34Cl2N2O7 |

分子量 |

677.57 |

IUPAC 名称 |

(2R,4R)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride |

InChI |

InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 |

InChI 键 |

HYWQPFPFYSOTHD-UVFMYQNSSA-N |

SMILES |

O=C([C@@H]1N(CC2=CC(Cl)=C(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)C=C2OCC6=CC=CC(C#N)=C6)C[C@H](O)C1)O.[H]Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMS-1166 Hydrochloride; BMS 1166 Hydrochloride; BMS1166 Hydrochloride; BMS-1166 HCl; BMS 1166 HCl; BMS1166 HCl; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)